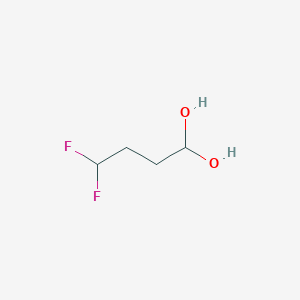

4,4-Difluorobutane-1,1-diol

Description

4,4-Difluorobutane-1,1-diol (C₄H₈F₂O₂) is a fluorinated diol characterized by hydroxyl (-OH) groups on the first carbon and two fluorine atoms on the fourth carbon of a butane backbone. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally analogous compounds.

Properties

Molecular Formula |

C4H8F2O2 |

|---|---|

Molecular Weight |

126.10 g/mol |

IUPAC Name |

4,4-difluorobutane-1,1-diol |

InChI |

InChI=1S/C4H8F2O2/c5-3(6)1-2-4(7)8/h3-4,7-8H,1-2H2 |

InChI Key |

ZWVJSYQSXWVIOE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)F)C(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,1-diol typically involves the introduction of fluorine atoms into a butane-1,1-diol precursor. One common method is the deoxyfluorination of butane-1,1-diol using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 4,4-Difluorobutane-1,1-diol are not well-documented, the general approach involves large-scale deoxyfluorination reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutane-1,1-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form butane derivatives with different functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of difluorobutanone derivatives.

Reduction: Formation of butane derivatives with hydroxyl or alkyl groups.

Substitution: Formation of azido or thiol-substituted butane derivatives.

Scientific Research Applications

4,4-Difluorobutane-1,1-diol has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1,1-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological and chemical systems .

Comparison with Similar Compounds

2,2,3,3-Tetrafluorobutane-1,4-diol

- Structure : Fluorines at C2 and C3; diol groups at C1 and C4 .

- Properties : Higher fluorine content (4 F atoms) increases electronegativity and may reduce logP (hydrophobicity) compared to 4,4-difluorobutane-1,1-diol. The elongated diol spacing (C1 and C4) likely alters crystallinity and hydrogen-bonding networks.

1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione

- Structure : Difluoro substitution at C4; ketone groups at C1 and C3; bromophenyl substituent .

- Properties :

- Molecular Weight: 277.06 g/mol

- logP: 2.0557 (moderate lipophilicity)

- Polar Surface Area: 26.73 Ų

Fluorinated Diols and Diones

1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

Data Table: Key Properties of Analogous Compounds

Key Findings and Implications

Fluorine Substitution: Difluoro groups at C4 (as in 4,4-difluorobutane derivatives) reduce basicity and increase resistance to metabolic degradation compared to non-fluorinated analogs.

Functional Group Impact :

- Diols (e.g., 2,2,3,3-Tetrafluorobutane-1,4-diol): High polarity and hydrogen-bonding capacity favor applications in polymers or hydrogels.

- Diones (e.g., 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione): Reactivity suits cross-coupling reactions or chelating agent synthesis.

Hazard Profiles : Fluorinated diones often exhibit irritant properties (e.g., H315/H319) , whereas diols may pose lower acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.